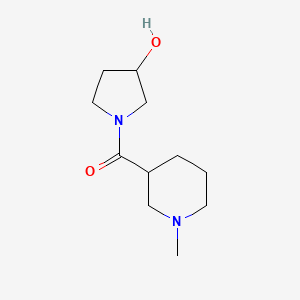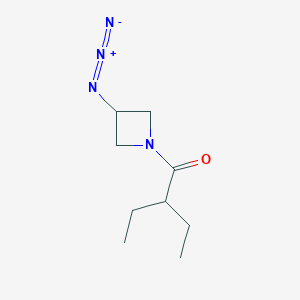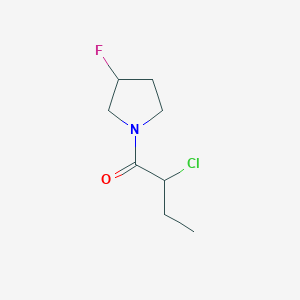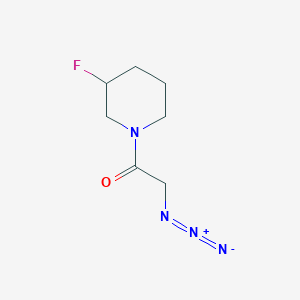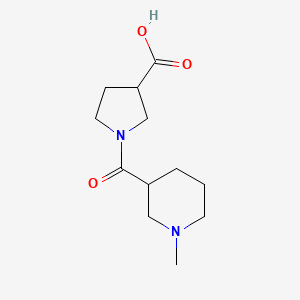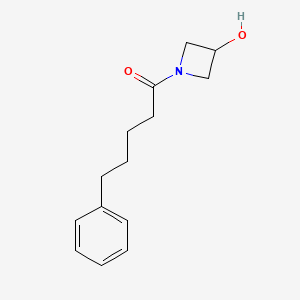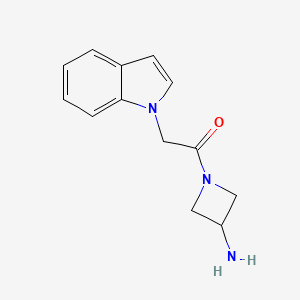
(3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, commonly referred to as Azetidin-1-yl-2,4-dimethylphenylmethanone, is an organic compound with a variety of applications in the scientific research field. It is a colorless liquid that has a low boiling point and is soluble in many organic solvents. It is used in a variety of applications, including synthesizing compounds with biological activity, as a reagent in organic synthesis, and in the preparation of pharmaceuticals.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis of Heterocyclic Compounds
Compounds like 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, which are structurally related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, have been synthesized using microwave-assisted methods. These compounds show significant antibacterial and antifungal activities, highlighting their potential in pharmacology and biochemistry (Mistry & Desai, 2006).
Synthesis of Triazole and Triazolidin Derivatives
Derivatives of triazole and triazolidin, which share a structural similarity with (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, have been synthesized and characterized. These compounds have shown interesting properties in crystallography and density functional theory (DFT) studies, which are valuable in materials science and molecular engineering (Abosadiya et al., 2018).
Antimicrobial and Anticancer Applications
Pyrazole derivatives, similar in structure to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, have been evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than reference drugs, demonstrating their potential in medical research and drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalytic Asymmetric Addition in Organic Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, has been used in catalytic asymmetric additions to aldehydes. This application is significant in synthetic chemistry, particularly in the synthesis of chiral compounds (Wang et al., 2008).
Spectroscopic Investigation and Molecular Orbital Calculations
Studies involving spectroscopic analysis and molecular orbital calculations of compounds structurally related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone provide insights into their chemical properties. These findings are crucial in the fields of physical chemistry and molecular physics (Arasu et al., 2019).
Cationic Polymerization of Azetidine
Research on the cationic polymerization of azetidine, a compound similar to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, provides insights into polymer science and materials engineering. This research is significant for understanding polymer formation and properties (Schacht & Goethals, 1974).
Synthesis and Molecular Docking of Anticancer and Antimicrobial Agents
The synthesis and molecular docking studies of compounds structurally related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone provide valuable information in drug discovery, particularly in the development of anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-4-11(9(2)5-8)12(17)16-6-10(7-16)14-15-13/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMXWOCYZJJGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





